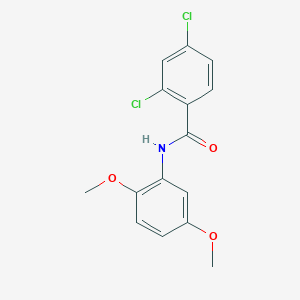![molecular formula C15H13Cl2NO3S B270750 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)
2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide involves the inhibition of CA IX activity. CA IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in hypoxic regions of solid tumors, where it contributes to the maintenance of intracellular pH and promotes tumor growth. 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide binds to the active site of CA IX and inhibits its activity, leading to a decrease in intracellular pH and a reduction in tumor growth.
Biochemical and Physiological Effects:
In addition to its antitumor effects, 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of other carbonic anhydrase isoforms, including CA XII and CA XIV. It has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of inflammatory mediators.
实验室实验的优点和局限性
The advantages of using 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide in lab experiments include its high potency and specificity for CA IX. It is also readily available and can be obtained in high purity. However, its use can be limited by its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure its safe and effective use in lab experiments.
未来方向
There are several future directions for the use of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide in scientific research. One area of interest is the development of new CA IX inhibitors based on the structure of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide. Another direction is the investigation of the role of CA IX in other diseases, such as ischemic stroke and neurodegenerative disorders. Finally, the use of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide as a tool compound to study the role of CA IX in tumor biology and to identify new therapeutic targets is an area of ongoing research.
合成方法
The synthesis of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide involves the reaction of 2,6-dichlorobenzyl chloride with sodium sulfonamide in the presence of a base. The resulting product is then reacted with N-phenylacetamide to yield the final compound. The synthesis method has been well-established, and the compound can be obtained in high yields with good purity.
科学研究应用
2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide has been extensively used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CA IX plays a critical role in tumor growth, angiogenesis, and metastasis, and its inhibition has been shown to have antitumor effects. 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide has also been used as a tool compound to investigate the role of CA IX in cancer biology and to develop new CA IX inhibitors.
属性
产品名称 |
2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide |
|---|---|
分子式 |
C15H13Cl2NO3S |
分子量 |
358.2 g/mol |
IUPAC 名称 |
2-[(2,6-dichlorophenyl)methylsulfonyl]-N-phenylacetamide |
InChI |
InChI=1S/C15H13Cl2NO3S/c16-13-7-4-8-14(17)12(13)9-22(20,21)10-15(19)18-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) |
InChI 键 |
WUYBPXHBMVJWNK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=C(C=CC=C2Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)



![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)

![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)




